Etilamfetamine, (R)- Etilamfetamine, (R)-
Brand Name: Vulcanchem
CAS No.: 33817-12-8
VCID: VC17112684
InChI: InChI=1S/C11H17N/c1-3-12-10(2)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3/t10-/m1/s1
SMILES:
Molecular Formula: C11H17N
Molecular Weight: 163.26 g/mol

Etilamfetamine, (R)-

CAS No.: 33817-12-8

Cat. No.: VC17112684

Molecular Formula: C11H17N

Molecular Weight: 163.26 g/mol

* For research use only. Not for human or veterinary use.

Etilamfetamine, (R)- - 33817-12-8

Specification

CAS No. 33817-12-8
Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
IUPAC Name (2R)-N-ethyl-1-phenylpropan-2-amine
Standard InChI InChI=1S/C11H17N/c1-3-12-10(2)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3/t10-/m1/s1
Standard InChI Key YAGBSNMZQKEFCO-SNVBAGLBSA-N
Isomeric SMILES CCN[C@H](C)CC1=CC=CC=C1
Canonical SMILES CCNC(C)CC1=CC=CC=C1

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(R)-Etilamfetamine has the chemical formula C11H17N\text{C}_{11}\text{H}_{17}\text{N}, with a molecular weight of 163.264 g/mol. Its IUPAC name is ethyl(1-phenylpropan-2-yl)amine, and its stereochemistry is defined by the (R)-configuration at the chiral center (Figure 1) .

Table 1: Key Chemical Properties of (R)-Etilamfetamine

PropertyValue
Molecular FormulaC11H17N\text{C}_{11}\text{H}_{17}\text{N}
Monoisotopic Mass163.1361 g/mol
SMILESCCNC(C)CC1=CC=CC=C1
InChI KeyYAGBSNMZQKEFCO-UHFFFAOYSA-N
pKaStrong base (exact value N/A)

The compound’s structure is analogous to methamphetamine but substitutes the methyl group with an ethyl moiety, resulting in reduced lipophilicity and altered receptor binding kinetics .

Pharmacological Profile

Mechanism of Action

(R)-Etilamfetamine primarily acts as a dopamine-releasing agent, with weaker effects on norepinephrine and serotonin systems compared to its (S)-enantiomer . This enantioselectivity arises from steric and electronic differences at the chiral center, which influence interactions with monoamine transporters.

Key Findings:

  • Dopamine Release: In vitro studies suggest (R)-Etilamfetamine induces dopamine efflux with approximately 60% efficacy relative to (S)-methamphetamine .

  • Euphorigenic Potential: Subjective effects in humans are less pronounced than those of (S)-enantiomers, correlating with lower abuse liability .

Stereoselective Metabolism and Elimination

Renal Excretion

Renal clearance of (R)-Etilamfetamine is enantioselective, with 52.4% excreted unchanged compared to 38.3% for the (S)-form. This disparity suggests competitive inhibition at metabolic enzymes, favoring (S)-enantiomer biotransformation .

Analytical Methods for Chiral Resolution

LC-MS/MS Techniques

Chiral separation of (R)- and (S)-Etilamfetamine is achieved using advanced chromatographic methods:

  • Column: Chiralpak® IG-3 (3 µm, 150 × 3.0 mm).

  • Mobile Phase: Hexane:ethanol:diethylamine (90:10:0.1 v/v/v) .

  • Detection Limit: 1 ng/mL for methamphetamine analogs .

Figure 1: Chromatogram of (R)- and (S)-Etilamfetamine Separation
Peak resolution (Rs) > 2.0 ensures baseline separation, critical for forensic and clinical toxicology .

Regulatory and Clinical Considerations

Legal Status

(R)-Etilamfetamine is classified as a Schedule I controlled substance under Canada’s Controlled Drugs and Substances Act due to its structural similarity to methamphetamine and potential for misuse .

Historical Use

Initially marketed as an appetite suppressant in the 1950s, (R)-Etilamfetamine was phased out in favor of phenmetrazine and other analogs with improved safety profiles .

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